Davanone D
Description
Contextualization within Natural Products Chemistry
Natural products chemistry involves the study of chemical compounds produced by living organisms. These compounds often possess diverse structures and exhibit a wide range of biological activities, making them valuable sources for potential drug discovery and other applications. Davanone (B1200109) D, as a naturally occurring sesquiterpene, fits squarely within this domain. Its isolation from Artemisia species highlights the plant kingdom as a rich source of bioactive molecules researchgate.netresearchgate.net. The structural complexity of Davanone D, featuring a tetrahydrofuran (B95107) ring and a ketone group, is characteristic of many natural products foodb.cahmdb.cauni.lu.
The study of this compound involves various aspects of natural products chemistry, including:
Isolation and Characterization: Developing methods to extract and purify this compound from plant sources and determining its precise chemical structure researchgate.netresearchgate.net.
Biosynthesis: Investigating the enzymatic pathways by which plants synthesize this compound from simpler precursors, such as farnesyl diphosphate (B83284) acs.org.
Chemical Synthesis: Developing laboratory methods to synthesize this compound, which can be challenging due to its stereochemistry and complex ring system acs.orgorganicchemistrydata.org. Synthetic routes can provide access to larger quantities for research and allow for the creation of analogs with potentially altered properties acs.org.
Occurrence and Variability: Analyzing the concentration of this compound in different Artemisia species, plant parts, and growth stages, as well as understanding the factors (genetic and environmental) that influence its production jrespharm.com.
Data on the occurrence of this compound and related compounds in various Artemisia species can be presented in tables to illustrate chemotypic variability.
| Artemisia Species | Davanone Content (%) | Notes | Source |
| Artemisia pallens | 53–67 | Peaks during bud stage | |
| Artemisia chamaemelifolia | 57.32 or 28.44 | Chemotype dependent | jrespharm.com |
| Artemisia indica | 30.80 | ||
| Artemisia herba-alba | 20–70 or 38.25 | Chemotype dependent, also major component in some studies | smujo.id |
| Artemisia fragrans | 16.1 | ||
| Artemisia absinthium | Present | Isolated from leaves | researchgate.net |
| Artemisia lobelii var. conescens | Present | Source of davanone-type sesquiterpenes | researchgate.netshd.org.rs |
| Artemisia deserti krasch. | 7.50 | Oil from Iran | perflavory.com |
Note: Davanone content can vary significantly based on factors such as geographical origin, plant part used, and extraction method.
Significance of this compound as a Research Target
This compound is a significant research target primarily due to the diverse biological activities observed for davanone and related sesquiterpenes. Research into this compound aims to understand its specific properties and potential applications, distinguishing it from other isomers and related compounds.
Key areas of research focus include:
Anticancer Properties: Studies have investigated the potential of davanone, including its isomers, as an anticancer agent. Research indicates that davanone can induce apoptosis (programmed cell death) in certain cancer cells, such as human ovarian cancer cells and cisplatin-resistant acute myeloid leukemia (AML) cells researchgate.netjbuon.comresearchgate.net. Investigations have explored the mechanisms involved, including the activation of caspases and effects on signaling pathways like PI3K/AKT/MAPK jbuon.com.
Antimicrobial Activity: Davanone and essential oils rich in davanone have demonstrated antimicrobial properties against various bacteria and fungi researchgate.netsmujo.idresearchgate.netshd.org.rsfrontiersin.org. Research includes in silico studies suggesting strong interactions with key bacterial proteins involved in growth inhibition frontiersin.org. This highlights its potential as a source for developing new antimicrobial agents, particularly against multidrug-resistant strains smujo.id.
Anti-inflammatory Effects: Some studies suggest that davanone may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Antioxidant Capacity: Davanone has been shown to exhibit antioxidant activity, capable of scavenging radicals smujo.id.
Detailed research findings on the biological activities of davanone, which include the contribution of its isomers like this compound, provide insights into its potential therapeutic value.
| Biological Activity | Key Findings | Model/Methodology | Source |
| Anticancer (Ovarian Cancer) | Induced apoptosis, decreased cell viability, inhibited migration and invasion. Affected PI3K/AKT/MAPK pathway. | In vitro studies on ovarian cancer cells. | researchgate.net |
| Anticancer (AML) | Induced caspase-dependent apoptosis, reduced mitochondrial membrane potential, inhibited migration and invasion. | In vitro studies on cisplatin-resistant AML cells (NCI-H526) vs normal cells (AML-193). | researchgate.netjbuon.com |
| Antimicrobial | Exhibited activity against various bacteria and fungi. Strong interactions with bacterial target proteins. | In silico simulations, in vitro testing of essential oils. | researchgate.netsmujo.idresearchgate.netshd.org.rsfrontiersin.org |
| Anti-inflammatory | Inhibited pro-inflammatory cytokines. | Studies on macrophages. | |
| Antioxidant | Demonstrated radical scavenging activity. | DPPH assays. | smujo.id |
The significance of this compound as a research target lies in its potential as a source of lead compounds for the development of new therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. Further research is crucial to fully elucidate the specific activities of this compound and its underlying mechanisms of action.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20482-11-5 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]-6-methylhept-5-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3/t12-,14+,15+/m1/s1 |
InChI Key |
FJKKZNIYYVEYOL-SNPRPXQTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)CC=C(C)C |
Canonical SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution of Davanone (B1200109) D
The genus Artemisia, belonging to the Asteraceae family, is the most prominent natural source of Davanone D. The compound is a major constituent of the essential oil of several species within this genus, with its concentration varying based on the specific species, geographical location, and growing conditions.
Artemisia pallens, commonly known as Davana, is indigenous to southern India and is a primary commercial source of Davana oil, which is rich in davanone. researchgate.netresearchgate.net The essential oil of A. pallens can contain davanone in concentrations ranging from 30% to 65%. researchgate.net Specifically, the cis-davanone isomer is often the most abundant, with studies reporting levels of 45.8% to 53.0%. nih.govresearchgate.net
Other Artemisia species have also been identified as significant sources of this compound. Research has highlighted the following species and their respective davanone content in their essential oils:
Artemisia abrotanum : A study in Poland found a davanone content of 21% in its extract. malariaworld.org
Artemisia absinthium : An analysis of Ethiopian samples showed the essential oil contained 6.7% davanone. malariaworld.org
Artemisia ciniformis : Davanone is a major component of the essential oil from the aerial parts of this species. univ-tlemcen.dzcyberleninka.ru
Artemisia herba-alba : This species is described as a davanone chemotype, with davanone constituting 48.8% of its essential oil. malariaworld.orgresearchgate.net
Artemisia indica : A report from the Himalayan region of India detected davanone as the principal component at 30.80%. malariaworld.orgnih.gov
Artemisia kermanensis, Artemisia kopetdaghensis, and Artemisia khorassanica : These Iranian species are also known to contain davanone. univ-tlemcen.dz
Artemisia maritima : This species contains hydroxydavanone (B600542), a related furanoid sesquiterpene alcohol. malariaworld.org
Artemisia persica : Contains up to 60% davanone. malariaworld.org
Artemisia sieberi : Also reported to contain davanone. malariaworld.org
Artemisia turanica : Its essential oil contains 19.3% davanone. malariaworld.org
Table 1: this compound Content in Various Artemisia Species
While the Artemisia genus is the primary source, this compound has also been identified in other plant genera.
Lantana camara : This plant is known to contain up to 15% davanone. malariaworld.org
Scolymus grandiflorus : The essential oil isolated from the roots of this plant is a rich source of davanone and its derivatives. univ-tlemcen.dz
Advanced Isolation and Purification Techniques
The isolation of this compound from its natural botanical sources is a multi-step process that begins with the extraction of the essential oil, followed by sophisticated chromatographic techniques to purify the target compound.
The primary method for extracting essential oils rich in this compound from plant material is steam distillation . bestengineeringtechnologies.comaosproduct.combiochemjournal.cominherba.it This technique involves passing steam through the chopped and often air-dried aerial parts of the plant. nih.govinherba.it The steam causes the plant's cell walls to become permeable, eventually breaking them down and releasing the volatile essential oil. inherba.it The mixture of steam and essential oil vapor is then condensed. Due to their different densities, the essential oil and water separate upon cooling, allowing for the collection of the oil. inherba.it For instance, the essential oil of Artemisia indica has been obtained with a yield of 0.8% (v/w) through hydro-distillation, a similar process. nih.gov
Following the initial extraction, various chromatographic techniques are employed to isolate and purify this compound from the complex mixture of compounds present in the essential oil. These methods include:
Column Chromatography : A fundamental technique used for the separation of individual chemical compounds from mixtures. nih.govijcrt.org
Gas Chromatography (GC) : Often coupled with mass spectrometry (GC-MS), this analytical technique is crucial for identifying and quantifying the components of the essential oil, including this compound. researchgate.netnih.govijcrt.org Preparative GC has been used to obtain samples of davanone with up to 98% purity. researchgate.net
Thin-Layer Chromatography (TLC) : A versatile method used for the separation and identification of compounds. ijcrt.org
A particularly advanced and efficient method for the purification of this compound is Preparative Supercritical Fluid Chromatography (pSFC) . mdpi.comnih.gov This technique utilizes a supercritical fluid, typically carbon dioxide (CO2), as the mobile phase. mdpi.comnomadlabs.eu pSFC offers several advantages, including the use of environmentally friendly solvents and faster separation times compared to traditional liquid chromatography. nih.gov In the case of davanone, pSFC with a CO2-based mobile phase and silica-based stationary phases has been successfully used to purify the compound from Davana oil. mdpi.comnih.govresearchgate.net This method has proven effective in achieving a nearly 100% optically pure davanone sample from a starting material with 30% to 60% purity. mdpi.comnih.gov
Table 2: Compound Names Mentioned
Biosynthetic Pathways and Enantiomeric Considerations
Proposed Biogenetic Routes to Davanone (B1200109) D, including Polyene Cyclization
Proposed biogenetic routes to davanone D typically involve the cyclization of a linear or slightly modified farnesyl precursor. Polyene cyclization is a key mechanistic concept in the biosynthesis of many cyclic terpenoids, where a polyunsaturated hydrocarbon chain undergoes intramolecular cyclization initiated by an electrophile. nih.govresearchgate.net While direct evidence for the specific enzyme-catalyzed polyene cyclization leading solely to this compound is still an active area of research, biomimetic syntheses have explored acid-catalyzed cyclization of geranyl derivatives as a route to davanone analogs, mirroring potential natural pathways. However, these biomimetic approaches can suffer from poor regiocontrol, yielding davanone as a minor product alongside other compounds.
An isolated compound, 11-hydroxy-8-oxo-9,10-dehydro-10,11-dihydronerolidol, has been suggested to play a possible role as a precursor in the biogenesis of furanosesquiterpenes found in davana oil, indicating a potential pathway involving hydroxylation and subsequent cyclization to form the tetrahydrofuran (B95107) ring system characteristic of davanone. researchgate.net
Stereochemical Aspects of this compound Biosynthesis
The biosynthesis of this compound involves the establishment of multiple stereocenters, contributing to its specific stereochemistry. This compound has been identified with a specific stereochemistry, often reported as (+)-davanone D or with defined (2S, 5R) configurations within the tetrahydrofuran ring and a (2S) configuration at the carbon bearing the ketone group. nih.gov The presence of specific enantiomers, such as (+)-davanone, dominating in natural sources like davana oil, suggests that the biosynthetic enzymes involved exert a high degree of stereocontrol. researchgate.net
Studies on the stereocontrolled synthesis of davanoids, including davanone, have utilized chiral pool starting materials and stereoselective reactions, such as asymmetric epoxidation and diastereoselective cyclization, to establish the correct stereochemistry. researchgate.net These synthetic efforts provide insights into the potential enzymatic mechanisms that govern the stereochemical outcome in the natural biosynthetic pathway. For example, a stereocontrolled route using geranyl acetate (B1210297) involved Sharpless asymmetric epoxidation to install a stereocenter, followed by diastereoselective cyclization.
Chemotaxonomic Implications of this compound Distribution
The distribution of this compound across different plant species, particularly within the genus Artemisia, has significant chemotaxonomic implications. Chemotaxonomy utilizes the variation in the chemical composition of plants as a tool for classification and understanding evolutionary relationships. brieflands.com this compound is considered a common chemotypic constituent in several Artemisia species. mdpi.com
The presence and concentration of this compound can vary considerably between different Artemisia species and even among populations of the same species from different geographical locations. mdpi.commdpi.comnih.gov For instance, high concentrations of davanone have been reported in Artemisia aucheri, Artemisia fragrans, and Artemisia pallens. mdpi.com Artemisia absinthium from certain regions has shown cis-davanone as the highest percentage of volatile constituents. mdpi.com The detection of davanone derivatives in both Artemisia and Tanacetum species suggests a chemotaxonomic proximity between these genera, warranting further investigation. brieflands.combrieflands.com
The variation in essential oil composition, including davanone content, can be influenced by genetic factors and environmental conditions. conicet.gov.ar Studies have shown that the essential oil composition of cultivated plants can remain largely consistent with their wild counterparts, indicating a strong genetic control over the production of these compounds. conicet.gov.ar The use of essential oils as chemotaxonomic markers can be valuable for the classification of Artemisia species and for characterizing biodiversity within different populations. mdpi.com
Davanone Content in Selected Artemisia Species
| Species | Davanone Content (%) | Reference |
| Artemisia pallens | 24–67 (davana oil) | researchgate.net |
| Artemisia aucheri | ~23 | mdpi.com |
| Artemisia fragrans | 16.1 | mdpi.com |
| Artemisia absinthium | 52.51 (cis-davanone) | mdpi.com |
| Artemisia indica | 30.80 | nih.gov |
| Artemisia chamaemelifolia | 57.32 | mdpi.com |
| Artemisia vulgaris var. indica | 71.56 | chula.ac.th |
This chemotaxonomic data highlights the significance of this compound as a marker compound for certain Artemisia species and underscores the biochemical diversity within the genus.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Davanone (B1200109) D and its Stereoisomers
Total synthesis efforts have focused on constructing the core structure of Davanone D with control over its stereochemistry.
Lewis Acid-Catalyzed Annulation
One strategy for the total synthesis of racemic (±)-davanone involves a Lewis acid-catalyzed [3+4] annulation reaction. This key step utilizes 1,4-pentanedione and a bis(trimethylsilyl) enol ether to construct the oxabicyclo[3.2.1]heptanone system, which is subsequently ring-opened and further elaborated to yield (±)-davanone. researchgate.net
Diastereoselective Synthesis from Chiral Pool Precursors (e.g., Geranyl Acetate)
Diastereoselective syntheses of davanoids, including davanone and its isomers, have been achieved starting from chiral pool precursors such as geranyl acetate (B1210297). researchgate.netresearchgate.net Geranyl acetate (PubChem CID: 1549026) is a monoterpenoid that serves as a common starting material in the synthesis of various terpenes. nih.govscentspiracy.comuni.lufishersci.ca A concise and versatile synthesis of both cis and trans diastereomers of davanoids like artemone, hydroxydavanone (B600542), isodavanone, and nordavanone has been accomplished in six to eight steps from geranyl acetate. researchgate.netresearchgate.net Diastereoselectivity in these routes is often controlled by a cyclization step preceding derivatization. researchgate.netresearchgate.net
Biomimetic Synthetic Pathways
Biomimetic approaches to the synthesis of (+)-davanone have been explored, drawing inspiration from proposed biosynthetic routes. One such concise biomimetic synthesis involves key stereoselective reactions, including a Sharpless asymmetric epoxidation, a thiazolium-catalyzed esterification, and a palladium-mediated cyclization. acs.orgresearchgate.net This strategy emphasizes atom and redox economy, utilizing isoprene (B109036) units as building blocks and avoiding the use of protecting groups. acs.org Another biomimetic strategy for related compounds like artemone from (-)-linalool (B1674924) features iminium organocatalysis of a doubly diastereoselective conjugate addition reaction. claremont.edu
Other Advanced Synthetic Methodologies, including Evans Syn Aldol (B89426) Reaction and Intramolecular SN2 Displacement
Other advanced synthetic methodologies have been applied to the total synthesis of this compound and its stereoisomers. The Evans syn aldol reaction has been employed as a key step in the synthesis of (+)-davanone, (+)-nordavanone, and (+)-davana acid. researchgate.netresearchgate.netmolaid.com This reaction is crucial for setting the stereochemistry at a specific carbon center. researchgate.net Additionally, cyclic ether formation through an intramolecular SN2 displacement reaction is another notable feature in the synthesis of these compounds. researchgate.netresearchgate.netmolaid.com A tandem aldol-cycloetherification strategy has also been developed, enabling the enantioselective synthesis of trans davana acid ethyl esters and 2-epi-davanone/nordavanone. researchgate.net This one-pot approach combines two important steps, leading to efficient synthesis. researchgate.net
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is important for exploring their properties and potential applications.
Hydroxydavanone, Isodavanone, and Nordavanone Derivatives
Hydroxydavanone, Isodavanone, and Nordavanone are examples of derivatives and analogs of this compound that have been synthesized. researchgate.netresearchgate.netuniv-tlemcen.dzimpactfactor.orgthieme-connect.com These compounds are often found as minor components in davana oil. researchgate.netresearchgate.net Synthetic routes to these derivatives, including both cis and trans diastereomers, have been developed, often starting from common precursors like geranyl acetate. researchgate.netresearchgate.net The synthesis of these derivatives allows for the investigation of how structural variations impact their physical, chemical, and biological properties.
Compound Information Table:
| Compound Name | PubChem CID | Molecular Formula |
| This compound | 88556 | C₁₅H₂₄O₂ |
| Isodavanone | 6427512 | C₁₅H₂₄O₂ |
| Hydroxydavanone | 5477854 | C₁₅H₂₄O₃ |
| Nordavanone | 6431481 | C₁₁H₁₈O₂ |
| Geranyl acetate | 1549026 | C₁₂H₂₀O₂ |
Data Table Example (Illustrative - specific yields and conditions would require detailed experimental data from sources not fully accessible):
| Synthetic Approach | Key Reaction(s) | Starting Material(s) | Product(s) | Notes |
| Lewis Acid-Catalyzed Annulation | [3+4] Annulation | 1,4-pentanedione, enol ether | (±)-Davanone | Constructs bicyclic system. researchgate.net |
| Diastereoselective from Chiral Pool | Diastereoselective Cyclization, Derivatization | Geranyl acetate | cis/trans Davanoids (including isomers) | Versatile route to multiple davanoids. researchgate.netresearchgate.net |
| Biomimetic Synthesis | Asymmetric Epoxidation, Cyclization | Isoprene units (conceptual) | (+)-Davanone | Atom and redox economical. acs.org |
| Advanced Methodologies (Evans Aldol) | Evans syn Aldol, Intramolecular SN2 Displacement | Various | (+)-Davanone, (+)-Nordavanone, (+)-Davana acid | Controls stereochemistry. researchgate.netresearchgate.netmolaid.com |
This table is a simplified representation based on the search results. Detailed data on reaction conditions, yields, and stereoselectivities would typically be presented in scientific literature.
To generate interactive data tables, a suitable library or framework (e.g., DataTables.js, Ag-Grid) would be required in a web environment, which is beyond the scope of this text-based response. However, the data provided above can be structured into such tables programmatically.
Seco-Davanone Analogs
Seco-davanone analogs are characterized by the opening of the tetrahydrofuran (B95107) ring present in the parent davanone structure. Research into these analogs has sometimes been conducted in the context of studying related compounds, such as lilac aldehydes, which also contain a tetrahydrofuran moiety. mdpi.comsemanticscholar.org
A synthetic strategy for preparing seco-analogs involves starting with α-chloroketones. mdpi.comsemanticscholar.org These are subjected to acid-catalyzed ketalization with neopentyl glycol, followed by elimination of the resulting chloroketals under basic conditions. mdpi.comsemanticscholar.org The alkenyl ketals obtained can then be reductively opened using reagents such as diisobutyl aluminium hydride (DIBAL) or methyl magnesium bromide to yield corresponding alcohols. mdpi.comsemanticscholar.org Subsequent oxidation, for instance, using Dess-Martin periodinane, furnishes the target seco-analogs (Table 1). mdpi.comsemanticscholar.org
Research findings indicate that the opening of the tetrahydrofuran ring in related structures, like lilac aldehydes, leads to a significant change in olfactory properties, suggesting the importance of the cyclic ether moiety for the characteristic scent. mdpi.comsemanticscholar.org While this research focuses on lilac aldehyde analogs, the principle of how ring opening affects properties is relevant to understanding potential changes in seco-davanone analogs.
Table 1: Example of a Synthetic Sequence for Seco-Analogs (General Scheme based on Lilac Aldehyde Analogs)
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1: Ketalization | α-chloroketone | Acid catalyst, Neopentyl glycol | Chloroketal |
| 2: Elimination | Chloroketal | Base | Alkenyl ketal |
| 3: Reductive Opening | Alkenyl ketal | DIBAL or MeMgBr | Alcohol |
| 4: Oxidation | Alcohol | Dess-Martin periodinane, NaHCO₃, DCM | Aldehyde (Seco-Analog) |
Peroxide-Bridged Davanone Derivatives (e.g., Arteperoxides, Arteincultone)
Davanone derivatives featuring peroxide bridges, such as hydroperoxyl and peroxyhemiketal groups, have been isolated from Artemisia species. researchgate.netresearchgate.net Arteperoxides A–C are examples of such compounds, identified as tris-normonoterpene–sesquiterpene conjugates possessing peroxide bridges between two terpene-derived units. researchgate.netresearchgate.netdntb.gov.ua Arteincultone is another davanone hydroperoxide derivative isolated from the Artemisia genus. sci-hub.stnih.gov
The synthesis of peroxide-bridged structures is an active area of research, often driven by the biological activity of natural peroxides like artemisinin. researchgate.netnih.govresearchgate.net While specific detailed synthetic routes for arteperoxides and arteincultone from this compound were not extensively detailed in the search results, the formation of peroxide bridges in natural products can occur through processes involving oxygen, such as singlet oxygen oxidation or triplet oxygen oxidation. geomar.deresearchgate.net
Research has explored the synthesis of bicyclic dioxanes, which are related peroxide-containing structures, often inspired by marine natural products like dihydroplakortin. researchgate.netacs.org These synthetic strategies aim to create peroxide bridges through controlled reactions, such as the cyclization of unsaturated hydroperoxides catalyzed by transition metals like palladium(II). acs.org
Arteperoxides A–C have been isolated from Artemisia judaica and their structures, including absolute configurations for Arteperoxides A and B, have been studied. researchgate.netresearchgate.netkumamoto-u.ac.jp These compounds, along with hydroxydavanone, have shown biological activity in antiosteoclastogenic assays. researchgate.netresearchgate.net Arteincultone has also been noted for exhibiting modest antimalarial activity. sci-hub.st
The study of these peroxide-bridged derivatives highlights the structural diversity that can arise from the davanone skeleton and the potential for generating compounds with distinct biological profiles.
Table 2: Selected Peroxide-Bridged Davanone Derivatives
| Compound | Source Organism | Key Structural Feature | Notes |
| Arteperoxides A–C | Artemisia judaica | Peroxide bridges | Tris-normonoterpene–sesquiterpene conjugates researchgate.netresearchgate.net |
| Arteincultone | Artemisia genus | Hydroperoxide derivative | Modest antimalarial activity sci-hub.stnih.gov |
Advanced Analytical Characterization of Davanone D
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques play a vital role in determining the chemical structure of Davanone (B1200109) D. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within the Davanone D molecule. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of individual proton and carbon signals, providing insights into the connectivity and environment of atoms. Published NMR data for davanone and its isomers are available and are used to confirm the structure of isolated this compound mespune.inthieme-connect.combrieflands.comresearchgate.net. For instance, ¹H NMR spectra exhibit characteristic signals for the vinylic protons, methyl groups, and protons on the furan (B31954) ring and the heptenone chain thieme-connect.com. ¹³C NMR spectroscopy provides information about the carbon skeleton, including the carbonyl carbon, olefinic carbons, and those in the furan ring thieme-connect.com. Comparing experimental NMR data with reported values is a standard approach for structural confirmation thieme-connect.com.
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which aids in structural confirmation. Electron Ionization Mass Spectrometry (EI-MS) is commonly used for volatile compounds like this compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (236.35 g/mol ) nih.govnih.gov. Fragmentation patterns in the mass spectrum provide characteristic ions resulting from the cleavage of specific bonds within the molecule, offering further evidence for the proposed structure nih.gov. High-resolution mass spectrometry (HRMS) can provide more precise mass measurements, allowing for the determination of the elemental composition thieme-connect.com.
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are essential for separating this compound from complex mixtures, such as essential oils, and for assessing its purity and the presence of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound in complex matrices such as essential oils scienceopen.commdpi.comresearchgate.netresearchgate.netnih.gov. GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while MS provides structural information for the separated compounds. The retention time of this compound in the gas chromatogram, coupled with its characteristic mass spectrum, allows for its identification and quantification within a sample scienceopen.commdpi.comresearchgate.netresearchgate.netnih.gov. GC-MS analysis of davana oil consistently identifies this compound (often reported as cis-davanone) as a major constituent, with its relative percentage varying depending on the source and processing of the oil scienceopen.comresearchgate.netresearchgate.net. GC-MS is also used to identify other components present in the oil, including various isomers of davanone and related compounds scienceopen.comresearchgate.net.
Preparative Supercritical Fluid Chromatography (pSFC)
Preparative Supercritical Fluid Chromatography (pSFC) is a valuable technique for the isolation and purification of this compound from complex mixtures, such as davana oil researchgate.netmdpi.comdntb.gov.ua. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases used in HPLC mdpi.comscribd.com. This allows for faster separations and the use of longer columns scribd.com. pSFC enables the purification of this compound to high levels of purity, which is essential for detailed spectroscopic analysis and other studies researchgate.netmdpi.com. Studies have shown that pSFC can effectively purify davanone from davana oil, achieving nearly 100% purity from starting material with lower concentrations researchgate.netmdpi.com. This technique is also useful for separating isomers mdpi.com.
Optical Rotation and Chiroptical Studies
This compound possesses chiral centers, and its optical activity is an important physical property for its characterization and for distinguishing it from its stereoisomers. Optical rotation measurements determine the ability of a compound to rotate plane-polarized light. The specific rotation ([α]D) is a standardized value that is dependent on the compound's structure, concentration, solvent, temperature, and the wavelength of light used thieme-connect.comconicet.gov.arlgbotanicals.com.
Reported specific rotation values for davanone and its isomers vary thieme-connect.comconicet.gov.arlgbotanicals.comresearchgate.net. For example, cis-davanone has shown a specific rotation of [α]D +81, while trans-davanone from Lippia integrifolia has been reported with [α]D –66°, which is the enantiomer of trans-davanone found in Artemisia pallens with [α]D +66° conicet.gov.ar. This compound from davana oil has also been reported with a specific rotation of [α]D²¹ +77.7° researchgate.net. These values are critical for confirming the identity and assessing the enantiomeric purity of isolated this compound researchgate.netconicet.gov.ar.
Chiroptical studies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), can provide more detailed information about the absolute configuration and conformational preferences of chiral molecules like this compound researchgate.netresearchgate.netscribd.com. While the provided search results specifically mention VCD in the context of other Artemisia species and chiral compounds researchgate.netresearchgate.net, these techniques are applicable to the study of this compound to further confirm its stereochemistry.
Compound Names and PubChem CIDs
Mechanistic Investigations of Davanone D Biological Activities
Antineoplastic and Cytotoxic Mechanisms
Studies have investigated the cytotoxic effects of Davanone (B1200109) D on various cancer cell lines, revealing its ability to induce programmed cell death and inhibit key processes involved in cancer progression. The mechanisms identified include the induction of apoptosis, modulation of mitochondrial membrane potential, generation of reactive oxygen species, inhibition of cell migration and invasion, and modulation of crucial signaling pathways.
Apoptosis Induction Pathways (Caspase-Dependent)
Davanone D has been shown to induce apoptosis in cancer cells through caspase-dependent pathways. Investigations into acute myeloid leukemia (AML) cells (NCI-H526) demonstrated that this compound treatment led to apoptosis, characterized by increased expressions of caspase-3 and Bax, alongside decreased expressions of Bcl-2. jbuon.comnih.gov Similarly, studies on human ovarian cancer cells (OVACAR-3) indicated that this compound induced caspase-dependent apoptosis, with observed increases in the activity of caspase-3, -8, and -9, as well as Bax, while the activity of Bcl-2 decreased with increasing concentrations of the compound. researchgate.netnih.gov This suggests that this compound triggers the caspase cascade, a critical component of the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in susceptible cancer cells.
Mitochondrial Membrane Potential (MMP) Modulation
Modulation of mitochondrial membrane potential (MMP) is a key event in the intrinsic pathway of apoptosis. Research indicates that this compound treatment leads to a decrease in mitochondrial membrane potential in cancer cells. In AML cell line NCI-H526, increasing doses of this compound resulted in a significant decline in MMP percentage. jbuon.comdocumentsdelivered.comresearchgate.net This loss of MMP is associated with the release of pro-apoptotic factors from the mitochondria, further activating the caspase cascade and promoting apoptosis. brieflands.com Studies on ovarian cancer cells also reported a loss of mitochondrial membrane potential following this compound exposure. researchgate.netnih.gov
Reactive Oxygen Species (ROS) Generation
Increased generation of reactive oxygen species (ROS) can contribute to cellular damage and the induction of apoptosis. This compound treatment has been observed to increase the formation of intracellular ROS in cancer cells. In NCI-H526 AML cells, enhanced ROS production was observed after treatment with varying concentrations of this compound. jbuon.comdocumentsdelivered.comresearchgate.net This suggests that this compound may disrupt cellular redox homeostasis, leading to oxidative stress that contributes to its cytotoxic effects.
Inhibition of Cancer Cell Migration and Invasion
This compound has demonstrated the ability to suppress the migration and invasion of cancer cells, crucial processes for tumor metastasis. Studies using wound healing and transwell assays have shown that this compound significantly suppressed both the invasion and migration of leukemia cells in a dose-dependent manner. jbuon.com Similarly, in ovarian cancer cells, this compound exposure indicated a potential inhibition of their invasive and migratory ability. researchgate.netnih.gov These findings suggest that this compound interferes with the mechanisms that facilitate cancer cell movement and dissemination.
PI3K/AKT/MAPK Signaling Pathway Modulation
The PI3K/AKT/MAPK signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion in cancer. This compound has been shown to modulate this pathway. Western blotting analysis in AML cells (NCI-H526) revealed that this compound treatment altered the expression of proteins related to the PI3K/AKT/MAPK signaling pathway, specifically showing a dose-dependent decrease in the levels of phosphorylated-PI3K, phosphorylated-AKT, and phosphorylated-P38. jbuon.com In ovarian cancer cells (OVACAR-3), this compound treatment also resulted in the blocking of the PI3K/AKT/MAPK signaling pathway. researchgate.netnih.gov This modulation of key signaling nodes in this pathway likely contributes to the observed inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.
Here is a summary of the effects of this compound on cancer cells:
| Mechanism | Effect Observed | Cell Lines Studied |
| Apoptosis Induction (Caspase-Dependent) | Increased caspase-3, -8, -9, Bax; Decreased Bcl-2 | NCI-H526 (AML), OVACAR-3 (Ovarian) |
| Mitochondrial Membrane Potential Modulation | Decrease in MMP | NCI-H526 (AML), OVACAR-3 (Ovarian) |
| Reactive Oxygen Species Generation | Increased ROS formation | NCI-H526 (AML) |
| Inhibition of Migration and Invasion | Significant suppression of migration and invasion (dose-dependent) | NCI-H526 (AML), OVACAR-3 (Ovarian) |
| PI3K/AKT/MAPK Pathway Modulation | Altered protein expression; Blocking of the pathway (decreased phosphorylated proteins) | NCI-H526 (AML), OVACAR-3 (Ovarian) |
Antimicrobial Properties and Mechanisms
This compound also exhibits notable antimicrobial properties. In silico simulations have indicated that this compound interacts strongly with key target proteins associated with bacterial growth inhibition. While the exact mechanism of antimicrobial action is not fully elucidated, it is believed to potentially involve the inhibition of crucial enzymes or the disruption of cell membranes. researchgate.netresearchgate.net Studies have reported the antibacterial and antifungal activities of Davanone, a significant constituent of davana oil, against various bacteria and fungi. researchgate.net The antimicrobial efficacy of Davanone and its derivatives has been observed against strains such as Candida albicans and Staphylococcus aureus. researchgate.net These interactions with essential bacterial proteins and potential membrane disruption highlight this compound's promise as a candidate for developing new antimicrobial agents.
Antibacterial Action and Cellular Targets
This compound exhibits antibacterial properties, although the precise mechanism of action remains an area of ongoing research. Studies involving essential oils rich in davanone have demonstrated activity against a range of bacteria, including both Gram-negative and Gram-positive strains. While the exact cellular targets are not definitively established, proposed mechanisms include the inhibition of crucial enzymes or the disruption of bacterial cell membranes. researchgate.netresearchgate.netnih.govjrespharm.commdpi.com The lipophilic nature of compounds like davanone is thought to facilitate their passage through bacterial cell membranes, potentially leading to compromised membrane integrity and the leakage of essential intracellular components. jrespharm.com Some research indicates that essential oils containing davanone may exhibit stronger activity against Gram-positive bacteria compared to Gram-negative ones. mdpi.com
Antifungal Action and Cellular Targets
The antifungal activity of davanone and related davanone-type sesquiterpenes has been reported against various fungal species, including Candida albicans and certain wood rot fungi. researchgate.netresearchgate.netnih.govmdpi.combrieflands.com Similar to its antibacterial effects, the exact mechanism by which davanone exerts its antifungal action is not fully elucidated but is hypothesized to involve the inhibition of vital enzymes or the disruption of fungal cell membranes. researchgate.netresearchgate.netnih.gov Essential oils containing davanone frequently display more potent antifungal properties than antibacterial ones. nih.govmdpi.com
Proposed Mechanisms: Enzyme Inhibition and Membrane Disruption
Current understanding suggests that the biological activities of davanone against microbial pathogens may stem from two primary mechanisms: the inhibition of essential enzymes and the disruption of cellular membranes. researchgate.netresearchgate.netnih.govfrontiersin.org The lipophilic character of davanone is believed to play a role in its ability to interact with and potentially compromise the integrity of microbial cell membranes. jrespharm.com This disruption can lead to the leakage of intracellular contents, ultimately resulting in cell death. jrespharm.com Furthermore, components often found alongside davanone in essential oils, such as phenolic compounds, are known to interfere with enzymatic activity and cause membrane damage in microorganisms. jrespharm.commdpi.com
Molecular Docking and Protein Interactions
Molecular docking studies have provided insights into the potential molecular targets of davanone. These computational analyses have indicated strong binding interactions between davanone and key proteins such as NADPH-dependent catalase and dihydrofolate reductase. researchgate.netresearchgate.netnih.govfrontiersin.orgresearchid.cobvsalud.org These interactions suggest that davanone could potentially inhibit the function of these enzymes, thereby disrupting critical pathways necessary for bacterial survival and potentially enhancing the activity of antioxidant enzymes. researchgate.netnih.govfrontiersin.org Further molecular docking research has shown davanone's affinity for other proteins, including aspartic proteinase, sensor kinase cita, and candidapepsin. nih.gov Molecular dynamics simulations have been employed to confirm the stability of the complexes formed between davanone and target proteins like catalase, supporting the notion of stable interactions. nih.govfrontiersin.org
Antiparasitic Efficacy and Related Mechanisms
This compound is also associated with antiparasitic activities, particularly against malarial parasites and trypanosomes.
Antimalarial Activity
Davanone is present in several Artemisia species recognized for their antimalarial properties. malariaworld.orgmalariaworld.org Research suggests that ketones, including davanone, may contribute to the antimalarial effects observed in extracts from these plants. malariaworld.org Potential mechanisms for this activity could involve the inhibition of enzymes critical to the parasite's lifecycle or interference with parasite lipid metabolism. malariaworld.org Extracts containing davanone from various Artemisia species have demonstrated antimalarial efficacy against Plasmodium berghei and Plasmodium falciparum. malariaworld.orgresearchgate.net
Antitrypanosomal Activity
Essential oils derived from Artemisia species that contain davanone have shown activity against trypanosomes in in vitro studies, including Trypanosoma brucei and Trypanosoma cruzi. researchgate.netnih.govnih.gov While the exact mechanism is not fully understood, it has been proposed that the antitrypanosomal effect might be related to increased fluidity of the parasite membranes, similar to mechanisms observed with other lipophilic compounds. researchgate.net
Anti-inflammatory Response Modulation
Recent studies have highlighted the potential of this compound to modulate anti-inflammatory responses. Research indicates that this compound can influence the production of key pro-inflammatory cytokines, suggesting a role in mitigating inflammatory processes.
Inhibition of Pro-Inflammatory Cytokine Production (TNF-α, IL-6)
Investigations into the anti-inflammatory effects of this compound have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). A study evaluating the effects of cis-Davanone, a related compound, on primary macrophages revealed that treatment led to a decrease in pro-inflammatory cytokine levels without inducing cytotoxic effects researchgate.netresearchgate.net. Similarly, in LPS-stimulated BV2 microglial cells, cis-Davanone showed concentration-dependent inhibition of neuroinflammation, significantly reducing levels of TNF-α and IL-6 researchgate.net. These findings suggest that this compound and its derivatives may hold therapeutic potential for conditions characterized by chronic inflammation by suppressing key inflammatory mediators.
Antioxidant Activity and Molecular Interactions
This compound exhibits antioxidant properties, contributing to its potential biological activities. In silico simulations have predicted that davanone possesses potent antioxidant characteristics researchgate.netnih.gov.
Molecular docking studies have provided insights into the potential mechanisms underlying its antioxidant activity, revealing strong interactions between davanone and key target proteins, such as NADPH-dependent catalase and dihydrofolate reductase researchgate.netnih.gov. These interactions suggest that davanone may enhance the activity of antioxidant enzymes researchgate.netnih.gov. While direct data on this compound's activity in assays like the DPPH assay is often presented in the context of essential oils containing the compound, such studies on Artemisia essential oils have shown significant antioxidant capacity nih.gov. For instance, essential oil from Artemisia herba-alba, containing davanone, demonstrated effective inhibition of DPPH radicals nih.gov.
Antiosteoclastogenic Activity
Research has also explored the effects of this compound and its derivatives on osteoclastogenesis, the process of osteoclast formation. Studies have indicated that certain davanone-related terpenoids possess antiosteoclastogenic activity. For example, arteperoxides A–C, isolated from Artemisia judaica and structurally related to davanone, have shown such activity brieflands.comresearchgate.net. Specifically, hydroxydavanone (B600542) and arteperoxide C were found to be more potent in inhibiting osteoclastogenesis at a concentration of 20 μM compared to other isolated compounds researchgate.net. These findings suggest that the davanone scaffold may contribute to the inhibition of osteoclast formation, a process involved in bone resorption.
Agricultural and Phytosanitary Applications
This compound's biological properties extend to agricultural and phytosanitary applications, particularly as a potential natural agent for pest and pathogen control.
Control of Plant Pathogens and Pests
Research indicates that essential oils containing davanone can effectively control plant pathogens and pests, offering an eco-friendly alternative to synthetic agrochemicals . The antimicrobial activities observed against bacteria and fungi highlight its potential in managing diseases caused by these organisms in plants researchgate.netdntb.gov.ua. This application is particularly relevant in sustainable and organic farming practices .
Structure Activity Relationship Sar Studies of Davanone D and Analogs
Elucidation of Key Structural Features for Biological Activity
Davanone (B1200109) D, with its tetrahydrofuran (B95107) ring, ketone group, and vinyl moiety, is a notable component in the essential oil of Artemisia herba-alba, where it can constitute a significant percentage (up to 49.5%). The presence of Davanone D as a main component in A. herba-alba essential oil has been associated with significant cytotoxic effects. mdpi.comresearchgate.net This suggests that the structural framework of this compound, or its high concentration, plays a role in the observed biological activity against certain cell lines. mdpi.com
Studies on the essential oils of other Artemisia species containing davanone (which includes this compound and its isomers) have also indicated biological activities such as insecticidal properties. scielo.br For instance, davanone has been identified as a major component in a chemotype of Artemisia camphorata essential oil, which showed high mortality to the insect pest Diaphania hyalinata. scielo.br While these findings highlight a correlation between the presence of davanone-type sesquiterpenes and biological effects, detailed structure-activity relationship studies systematically modifying the this compound structure to pinpoint specific active functional groups or substructures are not extensively detailed in the provided search results.
Impact of Stereochemistry on Biological and Olfactory Profiles
Davanone exists in several isomeric forms, and stereochemistry is recognized as an important factor influencing the biological and olfactory profiles of davanoids. researchgate.netresearchgate.netthieme-connect.com The essential oil of Artemisia pallens is characterized by davanone isomers, among other furan (B31954) derivatives. researchgate.net
Rational Design of this compound Analogs for Enhanced Bioactivity
The exploration of this compound's biological activities has led to interest in the design and evaluation of its analogs. While comprehensive studies detailing the rational design of this compound analogs specifically aimed at enhancing bioactivity are not extensively covered in the provided results, research on naturally occurring and synthesized davanone derivatives provides insights into structural modifications that impact activity.
Analogs such as hydroxydavanone (B600542) and a hydroperoxide of davanone have been isolated and studied for their cytotoxic activities. brieflands.com One study found that a hydroperoxide of davanone exhibited more potent activity against certain human cancer cell lines compared to hydroxydavanone. brieflands.com This suggests that modifications to the davanone structure, such as the introduction of a hydroperoxide group, can influence cytotoxic potency.
Future Directions and Research Perspectives
Advancements in Biosynthetic Engineering for Davanone (B1200109) D Production
The natural abundance of Davanone D is often limited, making extraction from its primary source, Artemisia species, commercially challenging. vulcanchem.com Biotechnological approaches offer a promising alternative for sustainable and scalable production. Research is increasingly focused on harnessing and engineering biological systems to enhance the yield of this compound and related sesquiterpenoids.
One promising strategy involves the use of endophytic microorganisms. Studies have shown that fungal endophytes isolated from medicinal plants like Coleus forskohlii can significantly enhance the production of davanone. nih.gov Similarly, endophytes from Artemisia pallens have been shown to boost the plant's oil yield and davanone content. researchgate.net Future research will likely focus on:
Metabolic Engineering of Host Plants: Genetic engineering techniques could be applied to Artemisia species to upregulate key enzymes in the davanone biosynthetic pathway. researchgate.net
Microbial Fermentation: Engineering industrially robust microorganisms, such as Saccharomyces cerevisiae or Escherichia coli, to express the davanone biosynthetic pathway is a key goal. nih.gov This approach, central to synthetic biology, could enable large-scale production in bioreactors, independent of plant cultivation. nih.gov
Hairy Root Cultures: The use of Agrobacterium rhizogenes-induced hairy root cultures of A. pallens presents another advanced biotechnological platform for producing secondary metabolites like this compound in a controlled environment. researchgate.net
Optimizing these systems through synthetic biology and metabolic engineering is expected to overcome the limitations of natural sourcing and facilitate broader investigation into this compound's applications. nih.gov
Novel Synthetic Methodologies for Enantioselective Access
The specific stereochemistry of this compound, with its three chiral centers, is crucial for its biological activity. vulcanchem.com Consequently, the development of efficient and highly stereoselective synthetic methods is a major focus of chemical research. While several total syntheses have been reported, newer methodologies aim for improved step, atom, and redox economy. nih.govnih.gov
Key advancements and future directions in synthesis include:
Biomimetic Synthesis: Strategies that mimic the proposed biosynthetic pathways are gaining traction. nih.govsmolecule.com A concise, biomimetic total synthesis of (+)-davanone has been developed utilizing key stereoselective reactions like a Sharpless asymmetric epoxidation and a palladium-mediated cyclization, avoiding the use of protecting groups for a more efficient process. nih.govnih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a powerful tool for enantioselective synthesis. An N-heterocyclic carbene (NHC)-catalyzed redox reaction was elegantly applied in a total synthesis of (+)-davanone. rsc.org
Stereodivergent Approaches: Methods starting from abundant chiral pool terpenes like geranyl acetate (B1210297) have been developed to access different davanone stereoisomers. thieme-connect.comthieme-connect.com These routes often employ diastereoselective cyclization to control the formation of the tetrahydrofuran (B95107) core. vulcanchem.comthieme-connect.com
Tandem Catalysis: The development of novel catalysis strategies, such as orthogonal auto-tandem catalysis, presents unique opportunities to construct complex molecular architectures like davanone's core in a highly efficient, step-economical manner. researchgate.net
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Initial studies have revealed that this compound possesses a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. jbuon.comresearchgate.net A critical future direction is to move beyond phenotypic screening to a detailed, molecular-level understanding of how this compound exerts these effects.
Current research has laid the groundwork for these deeper investigations:
Anticancer Mechanisms: Davanone has been shown to induce apoptosis (programmed cell death) in cisplatin-resistant acute myeloid leukemia (AML) and human ovarian cancer cells. jbuon.com The mechanism involves the activation of caspases and the inhibition of the crucial PI3K/AKT/MAPK cell survival signaling pathway. jbuon.combrieflands.com Future studies will aim to identify the direct protein targets within this pathway and explore why the compound is effective against chemoresistant cancers.
Anti-Angiogenic Activity: The formation of new blood vessels, or angiogenesis, is critical for tumor growth. Davanone and its derivatives have been identified through in-silico studies as potential inhibitors of Vascular Endothelial Growth Factor (VEGF) and its receptors, key mediators of angiogenesis. researchgate.netuniv-tlemcen.dz Experimental validation of this anti-angiogenic mechanism is a key area for future research. univ-tlemcen.dzresearchgate.net
Anti-inflammatory Action: Davanone has been reported to inhibit pro-inflammatory cytokines in cellular models. researchgate.net Elucidating the specific signaling pathways involved, such as the NF-κB pathway, will be essential to understand its potential as an anti-inflammatory agent.
Antimicrobial Mechanisms: While davanone exhibits antimicrobial properties, its precise mode of action is not fully understood. researchgate.net In-silico simulations suggest it interacts with key bacterial proteins, but experimental identification of these targets and the downstream consequences for bacterial survival are needed. researchgate.netresearchgate.net
A comprehensive understanding of these molecular interactions will be vital for the rational design of this compound-based derivatives with enhanced potency and selectivity for specific therapeutic targets.
Exploration of Undiscovered Biological Activities and Applications
While significant research has focused on its anticancer and antimicrobial properties, the full spectrum of this compound's bioactivity remains to be explored. Many of its reported effects are based on studies of essential oils containing davanone as a major component, necessitating further investigation into the specific contribution of the pure compound. malariaworld.orgsmujo.id
Promising areas for future exploration include:
Antimalarial Potential: Essential oils from several Artemisia species containing high percentages of davanone have demonstrated antimalarial activity. malariaworld.org However, the specific efficacy and mechanism of pure this compound against Plasmodium falciparum, including chloroquine-resistant strains, warrants dedicated investigation. malariaworld.org
Arthropod Deterrents: Oxygenated sesquiterpenes, including davanone and its precursors, have been linked to insect deterrent properties. researchgate.netresearchgate.net Systematic evaluation of this compound against various disease vectors, such as mosquitoes and ticks, could lead to the development of new, natural-product-based repellents. researchgate.net
Neuroprotective Effects: Other terpenoids are known to possess neuroprotective properties. Given that some Artemisia species are used in folk medicine for neurodegenerative disorders, investigating the potential of this compound in models of neurological disease is a logical next step. researchgate.net
Chemosensitizing Agent: Since Davanone has shown efficacy against cisplatin-resistant cancer cells, its potential as a chemosensitizing agent could be explored. jbuon.com It could be tested in combination with existing chemotherapy drugs to see if it can overcome resistance and improve treatment outcomes.
Further in-vitro and in-vivo studies, guided by ethnobotanical knowledge and computational predictions, will be crucial to uncover new therapeutic applications for this versatile natural product. researchgate.netmdpi.com
Q & A
Q. How is davanone D identified and quantified in plant extracts or cell cultures?
this compound is typically identified via Gas Chromatography/Mass Spectrometry (GC/MS) by comparing retention times and electron impact mass spectral data with reference libraries (e.g., NIST) or literature values. Quantification employs internal normalization methods, where peak areas are integrated relative to internal standards. For example, in Artemisia vulgaris cell cultures, davanone levels were measured at 15.09 pg/g fresh weight (FW) in suspension cultures using this approach .
Q. What factors influence this compound yield in plant cell cultures?
Key factors include:
- Culture type : Suspension cultures yield higher davanone (15.09 pg/g FW) than callus cultures (13.90 pg/g FW) .
- Precursor availability : Feeding geranyl acetate (a biosynthetic precursor) at 50 ppm increased davanone levels to 56.73 pg/g FW .
- Adsorbent use : Porapak-Q tubing enhances recovery by adsorbing excreted davanone, minimizing feedback inhibition .
Q. How do extraction protocols affect this compound recovery from plant material?
Dichloromethane is commonly used for extracting non-polar terpenoids like davanone. Post-extraction, solvent evaporation under reduced pressure preserves volatile compounds. Comparative studies show intact plants yield higher davanone than in vitro cultures, necessitating optimization of solvent polarity and extraction duration .
Advanced Research Questions
Q. What methodological challenges arise in resolving contradictions in reported this compound levels across studies?
Discrepancies may stem from:
- Environmental variability : Climate impacts davanone content; unseasonal rainfall reduced yields by 50% in Indian Artemisia pallens crops .
- Analytical calibration : Inconsistent internal standards or GC/MS parameters (e.g., column type, temperature gradients) affect quantification. Researchers should validate protocols against certified reference materials .
Q. How can biotechnological techniques optimize this compound biosynthesis in heterologous systems?
A three-step strategy is recommended:
- Cell immobilization : Nylon meshes (10 ppi pore size) increase metabolic stability, raising davanone to 18.02–56.73 pg/g FW .
- Precursor feeding : Geranyl acetate at 50 ppm enhances biotransformation efficiency by 3.7-fold .
- Metabolic engineering : Overexpression of terpenoid synthase genes in Artemisia spp. could bypass rate-limiting steps .
| Technique | Davanone Yield (pg/g FW) | Improvement Factor |
|---|---|---|
| Baseline (suspension) | 15.09 | 1.0x |
| Immobilization + 50 ppm precursor | 56.73 | 3.7x |
| Data from immobilized cell experiments . |
Q. What are the key challenges in the total synthesis of this compound, and how are they addressed?
Total synthesis faces:
- Stereochemical complexity : The tricyclic sesquiterpene skeleton requires precise control over stereocenters. Asymmetric catalysis (e.g., Sharpless epoxidation) ensures correct configurations .
- Regioselectivity : Protecting group strategies (e.g., silyl ethers) direct functionalization to desired positions .
- Scalability : Multi-step routes (e.g., Scheme 10 in Hoffmann et al.) must balance yield and purity, often requiring HPLC purification .
Q. How can researchers design experiments to validate this compound’s pharmacological mechanisms without commercial bias?
- In vitro assays : Use isolated tissue models (e.g., guinea pig ileum) to test antispasmodic activity, correlating dose-response curves with davanone concentrations .
- Blinded studies : Ensure compound blinding and randomized sample allocation to mitigate confirmation bias.
- Data triangulation : Cross-validate results with orthogonal methods (e.g., NMR-based metabolomics and transcriptomics) .
Methodological Considerations for Data Integrity
- Statistical rigor : For comparative studies (e.g., culture yield improvements), apply two-way ANOVA to assess interactions between variables like precursor concentration and immobilization duration .
- Spectral validation : Cross-check GC/MS fragmentation patterns with Adams’ Identification of Essential Oil Components (e.g., base peak m/z 91 for davanone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
